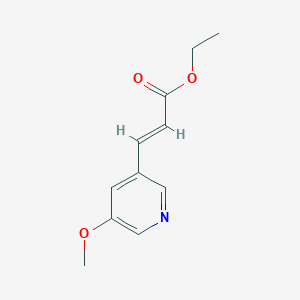

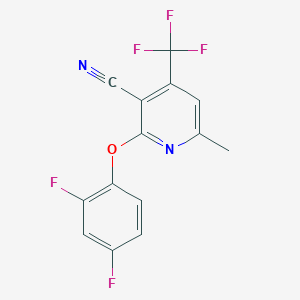

(E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapeutic agents.

Scientific Research Applications

Polymer Synthesis and Modification

Acrylate compounds, such as "(E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate," are pivotal in the synthesis of highly cross-linked polymeric supports for solid-phase peptide synthesis (Kempe & Bárány, 1996). These supports exhibit exceptional swelling properties across a broad range of solvents, demonstrating their versatility for peptide synthesis applications.

Materials Science Applications

The development of mechanically stable and hydrophilic films from oxialkylated macromers, polymerizable by UV irradiation, showcases the role of acrylate derivatives in enhancing material properties (Vladkova et al., 1997). Such films are designed to prevent the migration of hydrophobic species, highlighting the potential for creating selective barrier materials.

Enhancing Ionic Conductivity

Research into poly(methoxy ethoxy ethyl methacrylate) (poly(MEEMA))-LiCF3SO3 polymer-electrolyte systems indicates that acrylate polymers with short oligo oxyethylene side chains can significantly dissolve alkali metal salts, leading to enhanced ionic conductivity. This property is critical for applications in lithium-ion batteries, where high ionic conductivity is essential for efficient operation (Selvaraj et al., 1995).

Biomedical Applications

The creation of robust and adhesive hydrogels from cross-linked poly(ethylene glycol) and silicate demonstrates the biomedical potential of acrylate derivatives. These hydrogels combine mechanical strength, adhesiveness, and biocompatibility, making them suitable for applications such as tissue engineering matrices, wound dressings, and biomedical devices (Wu et al., 2013).

properties

IUPAC Name |

ethyl (E)-3-(5-methoxypyridin-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(13)5-4-9-6-10(14-2)8-12-7-9/h4-8H,3H2,1-2H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZWXWCGDWWUSX-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CN=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CN=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

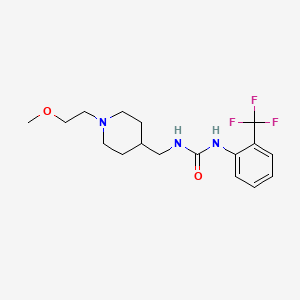

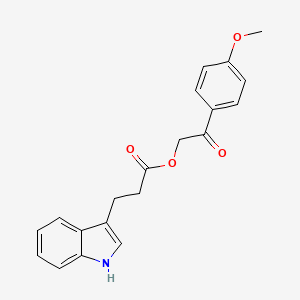

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2737710.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)

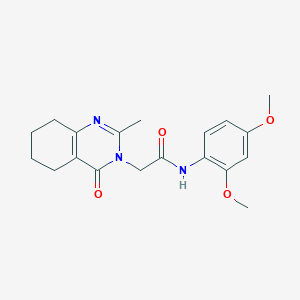

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-methoxybenzoate](/img/structure/B2737713.png)

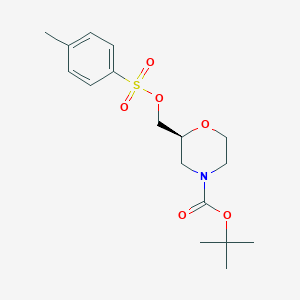

![N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2737719.png)

![3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide](/img/structure/B2737721.png)

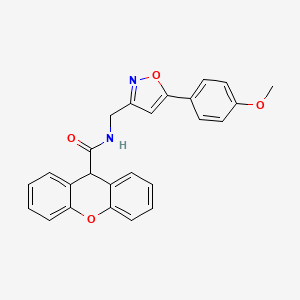

![N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2737722.png)

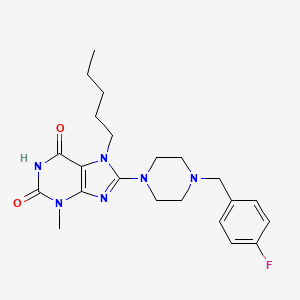

![1-[[1,3-Dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2737724.png)